![molecular formula C17H17ClN2O3S B2411168 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899975-89-4](/img/structure/B2411168.png)
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide, also known as DTBZ or DTBZ-2, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroimaging. DTBZ is a radioligand that binds specifically to the vesicular monoamine transporter 2 (VMAT2), which is a protein responsible for transporting monoamines, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles in neurons. DTBZ can be labeled with radioactive isotopes, such as carbon-11 or fluorine-18, for positron emission tomography (PET) imaging studies.
Scientific Research Applications
Anticancer Activity
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide: has shown promise as an anticancer agent. It may inhibit tumor growth by interfering with cellular processes or signaling pathways. Researchers have explored its potential in various cancer types, including leukemia, breast cancer, and lung cancer .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It could serve as a basis for developing novel antibiotics or antifungal agents. Researchers have investigated its effectiveness against specific pathogens .
Anti-Inflammatory and Analgesic Effects
This compound: may possess anti-inflammatory and analgesic properties. It could be relevant for managing pain and inflammation-related conditions .
Antihypertensive Potential
Studies suggest that this compound might have antihypertensive effects. It could help regulate blood pressure and cardiovascular health .
Diuretic Activity
The compound’s diuretic properties make it interesting for conditions related to fluid balance and kidney function .
ADME-Tox Properties
Researchers have explored novel synthetic methodologies to enhance the druglikeness and pharmacokinetic properties of molecules based on this scaffold. Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) characteristics is crucial for drug development .
properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFSLOFMYNHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

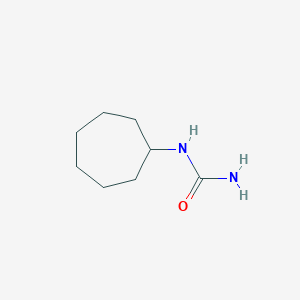
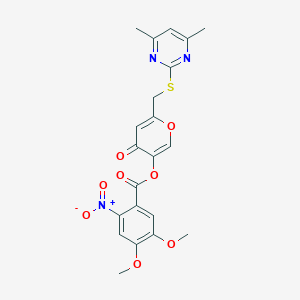
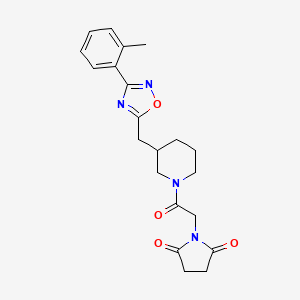

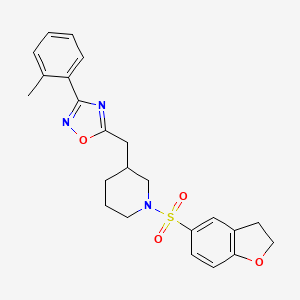
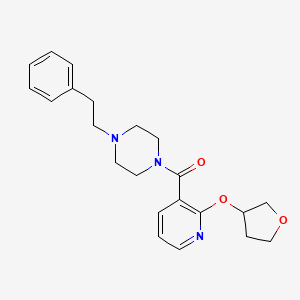
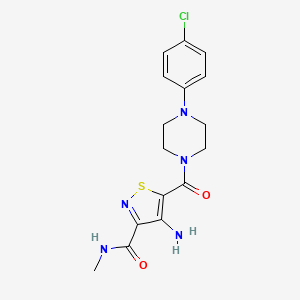

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)

![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)
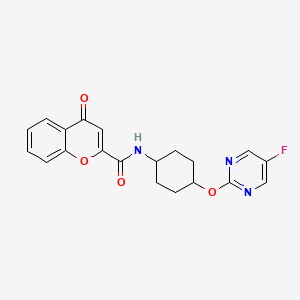
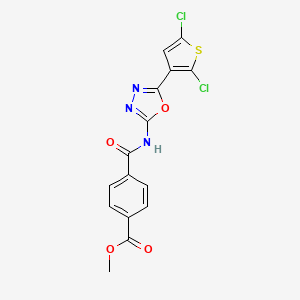
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)